3-(2-ethylbutanamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-ethylbutanamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly known as EBC-46 and is derived from the seeds of the Blushwood tree, which is found in the rainforests of North Queensland, Australia. EBC-46 has shown promising results in preclinical studies as an anti-cancer agent, and its mechanism of action is currently being investigated.
Wirkmechanismus
EBC-46 works by activating the protein kinase C (PKC) pathway, which leads to the destruction of the tumor's blood supply. This process is mediated by the release of calcium ions from the endoplasmic reticulum, which activates PKC. The activation of PKC leads to the formation of reactive oxygen species (ROS) and the destruction of the tumor's blood vessels.
Biochemical and Physiological Effects:
EBC-46 has been shown to have a range of biochemical and physiological effects. Preclinical studies have shown that EBC-46 can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and activate the immune system. EBC-46 has also been shown to have anti-inflammatory properties, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using EBC-46 in lab experiments is its specificity for cancer cells. EBC-46 has been shown to selectively target cancer cells while leaving healthy cells unharmed. This makes it an attractive candidate for cancer therapy. However, one of the limitations of using EBC-46 in lab experiments is its complex synthesis process. The multi-step synthesis process can make it challenging to produce large quantities of EBC-46 for use in experiments.
Zukünftige Richtungen
There are several future directions for the research on EBC-46. One potential direction is the development of new synthesis methods that can produce EBC-46 more efficiently. Another direction is the investigation of the use of EBC-46 in combination with other cancer therapies. Additionally, the mechanism of action of EBC-46 is still not fully understood, and further research is needed to elucidate its effects on cancer cells. Finally, clinical trials are needed to determine the safety and efficacy of EBC-46 in humans.
In conclusion, EBC-46 is a promising anti-cancer agent that has shown selective toxicity towards cancer cells. Its mechanism of action is still being investigated, and further research is needed to fully understand its effects on cancer cells. The development of new synthesis methods and investigation of its use in combination with other cancer therapies are potential future directions for research on EBC-46.
Synthesemethoden
EBC-46 is a complex molecule that requires a multi-step synthesis process. The synthesis of EBC-46 involves the use of various reagents and solvents, which can make the process challenging. The most common method used for the synthesis of EBC-46 involves the reaction of 2-amino-3-(2-ethylbutanamido)benzofuran with 4-methoxybenzoyl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
EBC-46 has been extensively studied for its anti-cancer properties. Preclinical studies have shown that EBC-46 has the ability to selectively destroy cancer cells while leaving healthy cells unharmed. EBC-46 works by disrupting the blood supply to the tumor, leading to the death of cancer cells. This process is known as vascular disruption.
Eigenschaften
IUPAC Name |
3-(2-ethylbutanoylamino)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-4-14(5-2)21(25)24-19-17-8-6-7-9-18(17)28-20(19)22(26)23-15-10-12-16(27-3)13-11-15/h6-14H,4-5H2,1-3H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSZDQILKLKAAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.